N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are organic compounds that belong to the class of formamides. These compounds are characterized by the presence of a formamide group, which is a functional group consisting of a formyl group attached to an amine. They are known for their versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide can be synthesized through several methods. One common method involves the reaction of formic acid with amines under specific conditions. For example, the reaction of formic acid with methylamine can yield N-(aminomethylidene)formamide. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines.
Substitution: They can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N-(aminomethylidene)formamide can yield formamide oxides, while reduction can produce methylamine .
Wissenschaftliche Forschungsanwendungen
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, depending on the reaction conditions. Their ability to form stable intermediates and transition states makes them valuable in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide. These compounds share similar structural features and chemical properties .
Uniqueness
What sets N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide apart is their unique reactivity and versatility in different chemical reactions. Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis .
Conclusion
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are versatile compounds with significant applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
493016-59-4 |
---|---|
Molekularformel |
C4H9N5O2 |
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide |
InChI |
InChI=1S/C2H5N3O.C2H4N2O/c3-2(4)5-1-6;3-1-4-2-5/h1H,(H4,3,4,5,6);1-2H,(H2,3,4,5) |
InChI-Schlüssel |
IFUOQRDDKUGDHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC=O)N.C(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.